molecular formula C27H25Cl2N3O4S B2752548 6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide CAS No. 912884-80-1

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide

Cat. No. B2752548
M. Wt: 558.47
InChI Key: KNQZXTNVPSSSSY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyrimidine (a six-membered ring with four carbon atoms and two nitrogen atoms). The molecule also contains chlorophenyl and hexanamide functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic thieno[3,2-d]pyrimidine core, with the chlorophenyl and hexanamide groups attached at specific positions on this core .


Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the functional groups present. For example, the amide group could participate in hydrolysis or condensation reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could enhance its solubility in polar solvents .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could contribute to the development of new drugs based on the thieno[3,2-d]pyrimidine scaffold .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-3-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27Cl2N3O4S/c28-20-11-9-18(10-12-20)23(33)17-32-22-13-15-37-25(22)26(35)31(27(32)36)14-5-1-2-8-24(34)30-16-19-6-3-4-7-21(19)29/h3-4,6-7,9-13,15,22,25H,1-2,5,8,14,16-17H2,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCOSKHLCLZQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(2-chlorophenyl)methyl]hexanamide

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